2-(Azepan-4-yl)ethanesulfonyl fluoride
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Overview
Description
2-(Azepan-4-yl)ethanesulfonyl fluoride is a chemical compound that features a seven-membered nitrogen-containing ring (azepane) attached to an ethanesulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-4-yl)ethanesulfonyl fluoride typically involves the reaction of azepane derivatives with ethanesulfonyl fluoride under specific conditions. One common method involves the use of a gold-catalyzed two-step [5 + 2] annulation process, which provides high regioselectivity and diastereoselectivity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-4-yl)ethanesulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.
Oxidation and Reduction: The azepane ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and alcohols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation and reduction can modify the azepane ring structure.
Scientific Research Applications
2-(Azepan-4-yl)ethanesulfonyl fluoride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of enzyme inhibitors due to its reactive sulfonyl fluoride group.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Azepan-4-yl)ethanesulfonyl fluoride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl fluoride group, which can form stable sulfonamide linkages with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Azepane Derivatives: Compounds like azepan-4-one and azepan-3-yl derivatives share the azepane ring structure.
Sulfonyl Fluorides: Compounds such as methanesulfonyl fluoride and ethanesulfonyl fluoride share the sulfonyl fluoride functional group.
Uniqueness
This combination is not commonly found in other compounds, making it a valuable target for research and development .
Properties
Molecular Formula |
C8H16FNO2S |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-(azepan-4-yl)ethanesulfonyl fluoride |
InChI |
InChI=1S/C8H16FNO2S/c9-13(11,12)7-4-8-2-1-5-10-6-3-8/h8,10H,1-7H2 |
InChI Key |
SUJPTDDZEDTPRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCNC1)CCS(=O)(=O)F |
Origin of Product |
United States |
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